molecular formula C12H10BFO3 B8636559 (4-Fluoro-3-phenoxyphenyl)-boronic acid

(4-Fluoro-3-phenoxyphenyl)-boronic acid

Cat. No. B8636559
M. Wt: 232.02 g/mol
InChI Key: IHGYXLJMQFSFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-3-phenoxyphenyl)-boronic acid is a useful research compound. Its molecular formula is C12H10BFO3 and its molecular weight is 232.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-3-phenoxyphenyl)-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-phenoxyphenyl)-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Fluoro-3-phenoxyphenyl)-boronic acid

Molecular Formula

C12H10BFO3

Molecular Weight

232.02 g/mol

IUPAC Name

(4-fluoro-3-phenoxyphenyl)boronic acid

InChI

InChI=1S/C12H10BFO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,15-16H

InChI Key

IHGYXLJMQFSFPP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution or 5-bromo-2-fluorophenyl phenyl ether (8.01 g, 30 mmol) in tetrahydrofuran is added dropwise over 30 minutes to a mixture of magnesium turnings (0.0802 g, 33 mmol), a crystal of iodine and a few drops of 1,2-dibromoethane in tetrahydrofuran at 50-55° C. under nitrogen. After the addition is complete, the reaction mixture is stirred at 50-55° C. for 70 minutes and cooled to room temperature. The cooled mixture is added over 25 minutes to a solution of trimethyl borate (4.09 mL, 36 mmol) in diethyl ether at dry ice/acetone bath temperature. After the addition is complete, the mixture is stirred at dry ice/acetone bath temperature for 20 minutes, allowed to warm to -10° C. over 25 minutes, diluted sequentially with acetic acid and water, stirred at room temperature for 30 minutes, and extracted with ether. The organic extract is washed with water, dried over anhydrous sodium sulfate and concentrated in vacuo to obtain a residue. A mixture of the residue in water is heated over a steam bath for 30 minutes, cooled to room temperature and filtered to obtain a solid which is washed with hexanes and dried to give the title product as a colorless solid (5.7 g, mp 177-180° C., 82% yield).
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82%

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